N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine
Overview
Description
N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is an intriguing compound with unique chemical and biological properties. Quinoxalines, the parent structure, have significant importance due to their versatile applications in medicinal chemistry, particularly in developing anti-cancer and anti-microbial agents. Incorporating the L-isoleucine moiety further enhances its potential for biochemical interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine generally involves the condensation of 3-oxo-3,4-dihydroquinoxaline with L-isoleucine. Key reaction conditions include the use of coupling agents like carbodiimides (e.g., DCC) and solvents such as DMF or DMSO, maintaining an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Scaling up to industrial production involves optimizing reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed. Purification usually requires chromatography techniques, including HPLC or preparative TLC.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: Undergoes oxidation to form quinoxaline N-oxides.
Reduction: Can be reduced to produce various quinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions at the quinoxaline ring are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Various nucleophiles and electrophiles under conditions like reflux or catalysis using transition metals.
Major Products Formed from These Reactions
Oxidation produces quinoxaline N-oxides.
Reduction yields more reduced derivatives of quinoxaline.
Substitution products depend on the nucleophile/electrophile used, resulting in diverse quinoxaline analogs.
Scientific Research Applications
N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine finds applications in multiple research domains:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Acts as a probe in biochemical assays and enzyme studies.
Medicine: Explored for anti-cancer, anti-microbial, and anti-inflammatory activities.
Industry: Serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The quinoxaline ring may intercalate with DNA, inhibiting replication in cancer cells, while the L-isoleucine part may enhance cellular uptake or interaction with specific amino acid transporters.
Comparison with Similar Compounds
Comparison
N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine stands out due to its unique combination of quinoxaline and L-isoleucine. This dual functionality enhances its biological activity and specificity compared to compounds like:
N-[(2-oxo-2,3-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-valine: : Similar in structure but different in amino acid moiety.
N-[(3-oxo-2,3-dihydroquinoxalin-4(1H)-yl)carbonyl]-L-leucine: : Varies in the position and nature of the keto group.
Similar Compounds
N-[(2-oxo-2,3-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-valine
N-[(3-oxo-2,3-dihydroquinoxalin-4(1H)-yl)carbonyl]-L-leucine
3-oxo-3,4-dihydroquinoxaline derivatives
This compound thus offers a unique profile that supports its extensive research and application potential. How about we explore its applications further or shift to another chemical wonder?
Properties
IUPAC Name |
(2S,3R)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-9(2)13(14(20)21)17-15(22)18-8-12(19)16-10-6-4-5-7-11(10)18/h4-7,9,13H,3,8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAVQIWUUVVGGV-RNCFNFMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156926 | |
Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820574-44-4 | |
Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820574-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.